TOP1210
Description
TOP1210 is a narrow-spectrum kinase inhibitor (NSKI) developed for the treatment of inflammatory bowel diseases (IBD), particularly ulcerative colitis (UC). It targets multiple kinases, including p38α, Src family kinases (SFK), and Syk, which are critical mediators of proinflammatory signaling in innate immunity, adaptive immunity, and epithelial cells . Unlike selective kinase inhibitors (SKIs), which target a single kinase, this compound achieves broad anti-inflammatory effects by simultaneously inhibiting these key pathways. Preclinical studies demonstrate its ability to suppress cytokines such as IL-8, TNF-α, IL-6, and IL-1β in cellular models and UC patient tissues with nanomolar potency, making it a promising therapeutic candidate .
Properties
CAS No. |
1628439-59-7 |
|---|---|
Molecular Formula |
C45H48N8O6 |
Molecular Weight |
796.93 |
IUPAC Name |
3-((4-((4-(3-(3-(tert-Butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)ureido)naphthalen-1-yl)oxy)pyrimidin-2-yl)amino)-5-ethynyl-N-(2-(2-(2-methoxyethoxy)ethoxy)ethyl)benzamide |
InChI |
InChI=1S/C45H48N8O6/c1-7-31-26-32(42(54)46-20-21-57-24-25-58-23-22-56-6)28-33(27-31)48-43-47-19-18-41(51-43)59-38-17-16-37(35-10-8-9-11-36(35)38)49-44(55)50-40-29-39(45(3,4)5)52-53(40)34-14-12-30(2)13-15-34/h1,8-19,26-29H,20-25H2,2-6H3,(H,46,54)(H,47,48,51)(H2,49,50,55) |
InChI Key |
MMBUUNLZGRAVKE-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOC)C1=CC(C#C)=CC(NC2=NC=CC(OC3=C4C=CC=CC4=C(NC(NC5=CC(C(C)(C)C)=NN5C6=CC=C(C)C=C6)=O)C=C3)=N2)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TOP1210; TOP-1210; TOP 1210; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
TOP1210’s multi-kinase inhibition profile contrasts sharply with selective inhibitors like BIRB-796 (p38α inhibitor), dasatinib (SFK inhibitor), and BAY-61-3606 (Syk inhibitor). Below is a detailed comparison:
Kinase Inhibition and Cellular Efficacy
- Key Findings: this compound achieves nanomolar IC₅₀ values across innate, adaptive, and epithelial cell models, while SKIs require higher concentrations (>1 µg/mL) for partial effects . In UC biopsies, 1 µg/mL this compound suppressed IL-1β, IL-6, and IL-8 by 80–90%, comparable to a triple combination of SKIs (BIRB-796 + dasatinib + BAY-61-3606) .
Mechanistic Advantages
- Multi-Kinase Synergy: Simultaneous inhibition of p38α, SFK, and Syk by this compound disrupts redundant signaling pathways, overcoming limitations of single-target SKIs. For example: BIRB-796 (p38α-selective) failed to suppress IL-8 in epithelial cells due to compensatory Syk/SFK activity . Dasatinib (SFK-selective) showed cytokine-dependent efficacy but was ineffective against IL-8 in monocytes .
- Epithelial Barrier Protection : this compound potently inhibits IL-8 in UC myofibroblasts (IC₅₀: 2.1 ng/mL), whereas SKIs required 10–100x higher doses for similar effects .
Clinical Relevance
- UC Tissue Models : In IL-1β-stimulated HT29 cells, this compound reduced IL-8 by >90%, while BIRB-796 and dasatinib achieved only 33% and 22% inhibition, respectively .
- Combination Therapy : SKI combinations improved efficacy (e.g., 50% IL-8 inhibition at 100 ng/mL BIRB-796 + dasatinib), but this compound alone matched this effect at lower doses .
Research Implications
This compound’s broad kinase inhibition addresses the multifactorial nature of UC, where single-cytokine therapies (e.g., anti-TNF agents) often fail due to pathway redundancy . Preclinical data suggest that its multi-target approach could reduce clinical dosing frequency and toxicity risks compared to SKI combinations. However, further studies are needed to validate long-term safety and efficacy in vivo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
